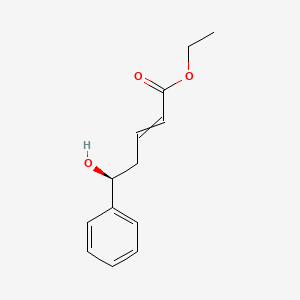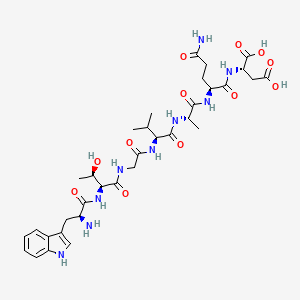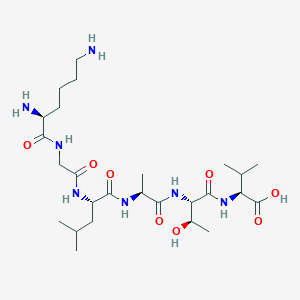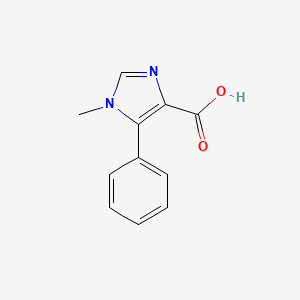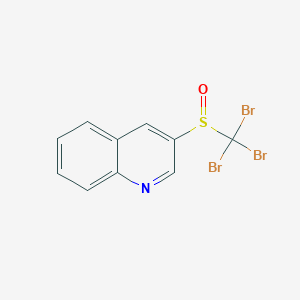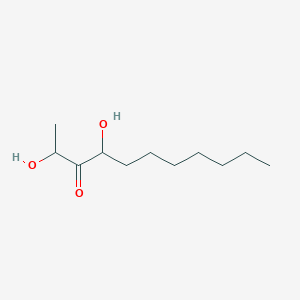
2,4-Dihydroxyundecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxyundecan-3-one is an organic compound characterized by the presence of two hydroxyl groups and a ketone group on an eleven-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyundecan-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of robust catalysts and optimized reaction conditions is crucial to achieve efficient production. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dihydroxyundecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
2,4-Dihydroxyundecan-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxyundecan-3-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups enable the compound to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,4-Dihydroxybenzoic Acid: Known for its use in pharmaceuticals and cosmetics.
3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters in the brain.
2,4-Dihydroxy-3,3-Dimethyl-Butyrate: Used in the synthesis of bioactive molecules.
Uniqueness: 2,4-Dihydroxyundecan-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long carbon chain and functional groups make it versatile for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
649767-34-0 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2,4-dihydroxyundecan-3-one |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(13)11(14)9(2)12/h9-10,12-13H,3-8H2,1-2H3 |
Clé InChI |
FPPUZUVYJHRMON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(=O)C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
![3,3'-[Oxybis(methylene)]di(but-3-enoic acid)](/img/structure/B12603638.png)
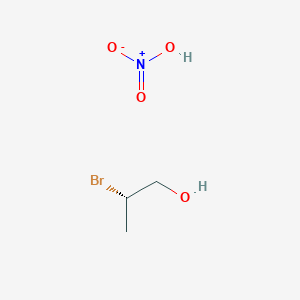
![(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12603652.png)

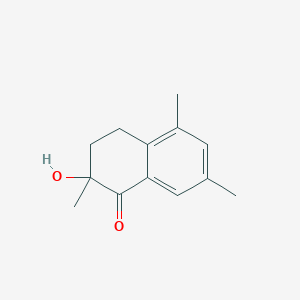
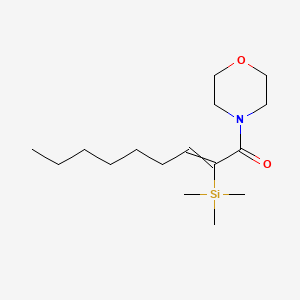
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
